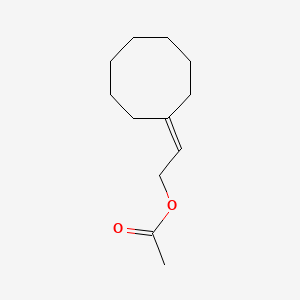

2-Cyclooctylidenethyl acetate

Description

2-Cyclooctylidenethyl acetate is a cyclic ester characterized by an eight-membered cyclooctylidene ring substituted with an ethyl acetate group. Cyclic esters of this type are typically utilized in organic synthesis, fragrances, and pharmaceutical intermediates due to their conformational flexibility and reactivity. The cyclooctylidene moiety may impart unique steric and electronic effects, influencing solubility, volatility, and chemical stability compared to smaller-ring analogs .

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-cyclooctylideneethyl acetate |

InChI |

InChI=1S/C12H20O2/c1-11(13)14-10-9-12-7-5-3-2-4-6-8-12/h9H,2-8,10H2,1H3 |

InChI Key |

NQLAHRRMPRAZBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC=C1CCCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ring Size and Stability

- Cyclopropane derivatives (e.g., methyl 2-chloro-2-cyclopropylideneacetate): High ring strain increases reactivity, making them suitable for electrophilic substitutions .

- Cyclopentenone analogs (e.g., Cyclotene acetate): The conjugated ketone and ester groups enable participation in Michael additions and Diels-Alder reactions .

Substituent Effects

- Alkyl chains (e.g., hexyl in 2-Hexylcyclopent-2-enyl acetate): Increase hydrophobicity, improving compatibility with non-polar matrices in coatings or drug delivery systems .

- Chlorine atoms (e.g., methyl 2-chloro-2-cyclopropylideneacetate): Enhance electrophilicity, facilitating nucleophilic attacks in synthetic pathways .

Research Findings and Industrial Relevance

- Synthetic Utility : Cyclotene acetate’s α,β-unsaturated ketone moiety is critical in constructing heterocyclic frameworks, as demonstrated in tandem annulation reactions .

- Thermodynamic Behavior : Cyclohexyl acetate’s low boiling point (≈175°C) contrasts with higher molecular weight analogs (e.g., 2-Hexylcyclopent-2-enyl acetate, ≈250°C), highlighting the impact of alkyl chain length on volatility .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Cyclooctylidenethyl acetate via esterification?

- Methodological Answer : The synthesis typically involves acid-catalyzed esterification between cyclooctylidene ethanol and acetic acid. Reflux conditions (e.g., 4–6 hours at 80–100°C) with concentrated sulfuric acid as a catalyst are common. Excess acetic acid shifts equilibrium via Le Chatelier’s principle to favor ester formation . Molar ratios (1:2 alcohol-to-acid) and inert atmospheres minimize side reactions. Post-reaction, neutralization with sodium bicarbonate and purification via vacuum distillation or column chromatography are recommended .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purity is validated using a combination of techniques:

- Chromatography : HPLC or GC with UV/IR detection to confirm retention times and absence of residual reactants .

- Spectroscopy : ¹H/¹³C NMR to verify structural integrity and assess proton environments .

- Elemental Analysis : Combustion analysis (C, H, O) to confirm molecular formula .

- Recrystallization from ethanol or diethyl ether removes impurities .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Identifies preferential interactions between the acetate moiety and cations (e.g., Na⁺, K⁺), revealing coordination geometries .

- 2D NMR (COSY, HSQC) : Maps coupling patterns and quaternary carbon assignments, critical for distinguishing stereoisomers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies (FTIR) and electron density maps .

Q. How does thermodynamic data inform scalability and reaction optimization?

- Methodological Answer : NIST-derived thermochemical parameters (ΔrH°, ΔrG°) quantify reaction feasibility. For example:

- Proton Affinity Studies : Gas-phase ion energetics (1555 ± 17 kJ/mol) guide catalyst selection and energy input .

- Henry’s Law Constants : Predict solubility in solvents for extraction efficiency .

- Sensitivity analysis (e.g., Arrhenius plots) optimizes temperature and pressure for industrial-scale synthesis .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across cell lines to clarify bioactivity thresholds .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound results .

- Comparative Assays : Parallel testing with structurally similar esters (e.g., cyclohexyl acetate) isolates structure-activity relationships .

Q. How can this compound be integrated into nanoparticle drug delivery systems?

- Methodological Answer :

- Solid Lipid Nanoparticles (SLNs) : Encapsulate the compound via high-pressure homogenization. In vitro release assays (e.g., dialysis membrane method) compare kinetics against free drug formulations .

- Surface Functionalization : PEGylation or ligand conjugation (e.g., folate) enhances target specificity .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess shelf-life under ICH guidelines .

Data Analysis & Reproducibility

Q. What statistical frameworks address variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical variables (e.g., catalyst concentration, reflux time) .

- Error Propagation Analysis : Monte Carlo simulations quantify uncertainty in yield calculations .

- Open-access datasets (e.g., PubChem) enable cross-validation of purity and spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.